molecular formula C14H16 B047324 1,2,5,6-Tetramethylnaphthalene CAS No. 2131-43-3

1,2,5,6-Tetramethylnaphthalene

Cat. No.: B047324
CAS No.: 2131-43-3
M. Wt: 184.28 g/mol
InChI Key: ONIJFQFZCKJNDH-UHFFFAOYSA-N
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Description

1,2,5,6-Tetramethylnaphthalene is a polycyclic aromatic hydrocarbon with the molecular formula C14H16. It is a derivative of naphthalene, where four methyl groups are substituted at the 1, 2, 5, and 6 positions of the naphthalene ring. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields.

Scientific Research Applications

1,2,5,6-Tetramethylnaphthalene has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex aromatic compounds and as a model compound in studies of aromaticity and reactivity.

    Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research into its pharmacological properties is ongoing, with some derivatives showing promise as therapeutic agents.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Safety and Hazards

Specific safety and hazard information for 1,2,5,6-Tetramethylnaphthalene is not available in the resources. For detailed safety data, please refer to the Material Safety Data Sheet (MSDS) for this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,5,6-Tetramethylnaphthalene can be synthesized through several methods. One common approach involves the alkylation of naphthalene with methylating agents such as methyl iodide or dimethyl sulfate in the presence of a strong base like sodium hydride. The reaction typically occurs under reflux conditions to ensure complete methylation at the desired positions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic processes using zeolites or other solid acid catalysts to facilitate the methylation of naphthalene. These methods are designed to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

1,2,5,6-Tetramethylnaphthalene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert it into more saturated hydrocarbons.

    Substitution: Electrophilic substitution reactions can introduce other functional groups into the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium or platinum catalysts is typical for reduction reactions.

    Substitution: Friedel-Crafts alkylation or acylation reactions often use aluminum chloride as a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetramethylquinones, while substitution reactions can produce various alkylated or acylated derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3,4-Tetramethylnaphthalene
  • 1,2,3,5-Tetramethylnaphthalene
  • 1,2,4,5-Tetramethylnaphthalene

Uniqueness

1,2,5,6-Tetramethylnaphthalene is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. Compared to other tetramethylnaphthalene isomers, it may exhibit different reactivity in electrophilic substitution reactions and distinct spectroscopic characteristics.

Properties

IUPAC Name

1,2,5,6-tetramethylnaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16/c1-9-5-7-14-12(4)10(2)6-8-13(14)11(9)3/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONIJFQFZCKJNDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(=C(C=C2)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80423798
Record name 1,2,5,6-tetramethylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80423798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2131-43-3
Record name 1,2,5,6-tetramethylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80423798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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